Aziridine, 2-methyl-1-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 2-methyl-1-(methylsulfonyl)- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-methyl-1-(methylsulfonyl)- typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another common method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalytic amount of Bi(OTf)3, which produces the corresponding aziridine carboxylates with excellent cis-diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solid acid catalysts such as Montmorillonite K-10 has been reported to catalyze the stereoselective reaction of imines with ethyl diazoacetate, providing aziridines in very good yields and exclusive selectivity .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methyl-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl aziridines.
Reduction: Reduction reactions can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, and organolithium reagents are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfonyl aziridines, amines, and various substituted aziridines depending on the nucleophile used .
Scientific Research Applications
Aziridine, 2-methyl-1-(methylsulfonyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of aziridine, 2-methyl-1-(methylsulfonyl)- involves the ring-opening reactions facilitated by the strain in the three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to the formation of various products. The molecular targets and pathways involved include interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered ring structure.
Azetidine: A four-membered nitrogen-containing heterocycle.
Ethylenimine: Another three-membered nitrogen-containing compound with similar reactivity
Uniqueness
Aziridine, 2-methyl-1-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
119005-31-1 |
---|---|
Molecular Formula |
C4H9NO2S |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylaziridine |
InChI |
InChI=1S/C4H9NO2S/c1-4-3-5(4)8(2,6)7/h4H,3H2,1-2H3 |
InChI Key |
QQLUVBKXOKBHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.